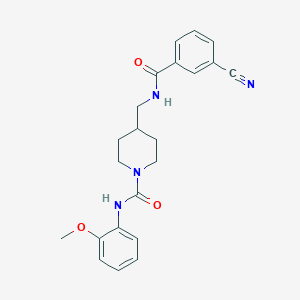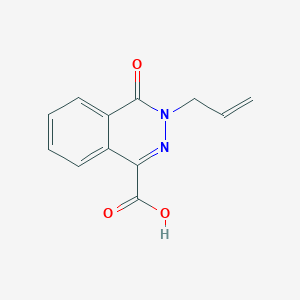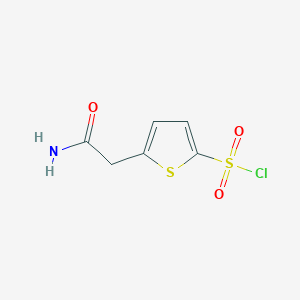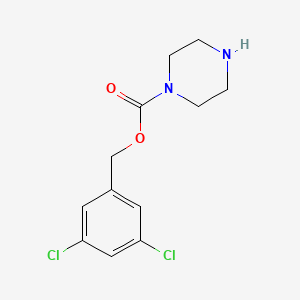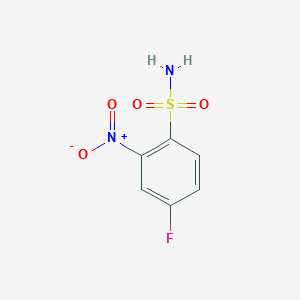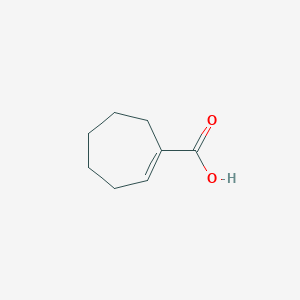
Cyclohept-1-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohept-1-ene-1-carboxylic acid is a chemical compound that is part of a broader class of cycloalkenes with a carboxylic acid functional group. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the carboxylic acid group allows for further functionalization and the seven-membered ring structure presents unique steric and electronic properties that can be exploited in various chemical reactions.
Synthesis Analysis
The synthesis of cycloalkene carboxylic acids and their derivatives has been explored in several studies. For instance, the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester, a derivative of cyclohexene carboxylic acid, was achieved using L-serine as a starting material, with ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study reported the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride from cycloheptadiene, which involved an amino acid-derived acylnitroso Diels-Alder reaction . These methods highlight the versatility of cycloalkene carboxylic acids in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of cycloalkene carboxylic acids is characterized by the presence of a cycloalkene ring and a carboxylic acid moiety. The ring strain in cycloalkenes can influence the reactivity and conformation of the molecule. For example, photochemical isomerization studies on cyclohept-1-ene-1-carbaldehyde, a related compound, showed that ring strain facilitates various cycloadditions and ene reactions, leading to trans-fused products at the cycloheptane core .
Chemical Reactions Analysis
Cycloalkene carboxylic acids undergo a variety of chemical reactions. The enzymatic desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate to (1S,2R)-2-(methoxycarbonyl)cyclohex-4-ene-1-carboxylic acid was efficiently catalyzed by Candida antarctica lipase, demonstrating the potential for biocatalysis in the synthesis of cycloalkene carboxylic acid derivatives . Additionally, cyclohept-1-ene-1-carbaldehyde was shown to participate in strain-release cycloadditions and ene reactions, which are useful for constructing complex molecular architectures .
Physical and Chemical Properties Analysis
The physical and chemical properties of cycloalkene carboxylic acids are influenced by their cyclic structure and the presence of the carboxylic acid group. These compounds typically have higher boiling points and are more polar than their aliphatic counterparts due to the carboxylic acid functionality. The acidity of the carboxylic acid group can be exploited in various chemical transformations, such as the synthesis of biaryl cyclohexene carboxylic acids, which were found to be potent and selective agonists for the niacin receptor . The cyclopentane-1,3-dione moiety has been studied as an isostere for the carboxylic acid functional group, suggesting that cycloalkene carboxylic acids can serve as versatile intermediates in drug design .
Applications De Recherche Scientifique
Metabolic Studies
Cyclohept-1-ene-1-carboxylic acid has been studied in metabolic contexts, particularly focusing on its interactions with microorganisms. Elshahed et al. (2001) investigated the metabolism of related compounds like cyclohex-1-ene carboxylate by “Syntrophus aciditrophicus” in cocultures with hydrogen-using microorganisms, which revealed insights into the metabolic pathways involving cyclohexane carboxylate and cyclohex-1-ene carboxylate derivatives (Elshahed et al., 2001).
Synthetic Chemistry
The compound has applications in synthetic chemistry. For instance, Gómez-Sánchez and Marco-Contelles (2005) described the Curtius rearrangement of cyclohex-3-ene carboxylic acid, closely related to cyclohept-1-ene-1-carboxylic acid, demonstrating its utility in the synthesis of various carbamates (Gómez-Sánchez & Marco-Contelles, 2005).
Drug Development and Biological Studies
The compound also finds relevance in drug development and biological studies. For example, Choi and Silverman (2002) explored cyclohexene analogues of gamma-aminobutyric acid (GABA) as potential inactivators of gamma-aminobutyric acid aminotransferase, which is significant for understanding the bioactivity of similar cyclic compounds (Choi & Silverman, 2002).
Biocatalysis
In the field of biocatalysis, Goswami and Kissick (2009) developed an efficient process using Candida antarctica lipase for the desymmetrization of dimethyl cyclohex-4-ene-cis-1,2-dicarboxylate, a process related to the transformation of cyclohept-1-ene-1-carboxylic acid derivatives (Goswami & Kissick, 2009).
Safety And Hazards
Orientations Futures
The future directions for research on Cyclohept-1-ene-1-carboxylic acid could involve further exploration of its chemical reactions and potential applications. For instance, understanding its photoinduced isomerization could lead to new synthetic methods . Additionally, studying its mechanism of action could provide insights into its potential use in medical or industrial applications .
Propriétés
IUPAC Name |
cycloheptene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFJZXAWCAEGNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=C(CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohept-1-ene-1-carboxylic acid | |
CAS RN |
4321-25-9 |
Source


|
| Record name | cyclohept-1-ene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Hydroxy-3,5-bis(2-methyl-2-propanyl)-4-oxo-2,5-cyclohexadien-1-yl]propanoic acid](/img/structure/B2518694.png)
![3-[1-(5-Fluoropyrimidin-2-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2518695.png)
![2,4,5-Trimethyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2518698.png)




![(2-methoxyethyl)[(1-methyl-1H-imidazol-2-yl)methyl]amine dihydrochloride](/img/no-structure.png)
